molecular formula C13H16O2 B14178988 2-Phenylethyl 2-methylbut-2-enoate CAS No. 1139947-37-7

2-Phenylethyl 2-methylbut-2-enoate

Cat. No.: B14178988
CAS No.: 1139947-37-7
M. Wt: 204.26 g/mol
InChI Key: KVMWYGAYARXPOL-UHFFFAOYSA-N
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Preparation Methods

2-Phenylethyl 2-methylbut-2-enoate can be synthesized through the esterification of phenethyl alcohol with tiglyl chloride in the presence of a base such as pyridine . The reaction typically involves the following steps:

    Reactants: Phenethyl alcohol and tiglyl chloride.

    Catalyst: Pyridine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Phenylethyl 2-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), primary amines (RNH2).

Scientific Research Applications

2-Phenylethyl 2-methylbut-2-enoate has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s pleasant odor makes it useful in studies related to olfactory receptors and scent perception.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its use in drug delivery systems.

    Industry: It is widely used in the fragrance and flavor industry due to its appealing scent and taste

Mechanism of Action

The mechanism of action of 2-Phenylethyl 2-methylbut-2-enoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The molecular targets include specific olfactory receptor proteins that bind to the compound and initiate a signal transduction pathway, resulting in the sensation of smell .

Comparison with Similar Compounds

2-Phenylethyl 2-methylbut-2-enoate can be compared with other similar ester compounds, such as:

    Phenethyl acetate: Similar in structure but with an acetate group instead of a tiglate group. It has a fruity, floral odor.

    Phenethyl propionate: Contains a propionate group and has a sweet, balsamic odor.

    Phenethyl butyrate: Features a butyrate group and has a fruity, pineapple-like odor.

The uniqueness of this compound lies in its specific ester group, which imparts a distinct herbaceous, rose-like scent that is not found in the other similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing 2-Phenylethyl 2-methylbut-2-enoate?

  • Methodological Answer : Use enzymatic catalysis with immobilized acyltransferases (e.g., MsAcT) in aqueous systems to minimize solvent toxicity. Maintain substrate concentrations below 500 mmol L⁻¹ to avoid phase separation. Monitor homogeneity via turbidity measurements and adjust acyl donor concentrations (e.g., ethyl acetate) to enhance solubility of hydrophobic substrates .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group analysis, Fourier-transform infrared spectroscopy (FTIR) for bond vibration profiling (e.g., ester carbonyl at ~1740 cm⁻¹), and gas chromatography-mass spectrometry (GC-MS) for purity validation. Cross-reference spectral data with computational simulations (e.g., density functional theory) for conformation verification .

Q. What stability tests are critical for ensuring the compound’s integrity under varying pH conditions?

  • Methodological Answer : Conduct hydrolysis studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Use high-performance liquid chromatography (HPLC) with UV detection to quantify degradation products. Calculate half-life (t₁/₂) using first-order kinetics and validate results with triplicate trials .

Advanced Research Questions

Q. How can catalytic efficiency be improved in enzymatic synthesis systems for this compound?

  • Methodological Answer : Optimize enzyme immobilization matrices (e.g., silica nanoparticles or chitosan beads) to enhance reusability and thermal stability. Introduce co-solvents like DMSO (<10% v/v) to improve substrate miscibility without denaturing the enzyme. Perform kinetic studies (Michaelis-Menten parameters) to identify rate-limiting steps .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Standardize differential scanning calorimetry (DSC) protocols with controlled heating rates (e.g., 5°C/min) under inert atmospheres. Compare results across purity grades (≥98% by GC-MS) and account for batch-specific impurities. Validate findings with thermogravimetric analysis (TGA) and replicate studies under identical conditions .

Q. How do surface adsorption properties of this compound influence analytical reproducibility?

  • Methodological Answer : Use atomic force microscopy (AFM) or scanning electron microscopy (SEM) to map adsorption on model indoor surfaces (e.g., glass, polymers). Quantify recovery rates via solvent extraction followed by GC-MS. Control humidity (30–70% RH) and temperature (20–25°C) during experiments to mimic real-world conditions .

Q. What mechanistic insights explain stereoselectivity in the esterification of 2-methylbut-2-enoic acid derivatives?

  • Methodological Answer : Employ kinetic isotope effects (KIEs) to probe transition states and computational modeling (DFT or MD simulations) to map steric and electronic interactions. Validate with chiral chromatography (HPLC with amylose-based columns) to quantify enantiomeric excess (ee%) .

Q. Methodological Notes

  • Data Validation : Ensure consistency by cross-referencing results with structural databases (e.g., PubChem, CAS) and peer-reviewed protocols. Use internal standards (e.g., deuterated analogs) in GC-MS/HPLC to correct for matrix effects .
  • Contradiction Management : When conflicting data arise, conduct meta-analyses to identify methodological discrepancies (e.g., solvent polarity, catalyst loading) and design controlled experiments to isolate variables .

Properties

IUPAC Name

2-phenylethyl 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMWYGAYARXPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047685
Record name 2-Phenylethyl 2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1139947-37-7
Record name 2-Phenylethyl 2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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